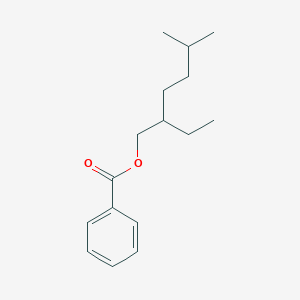
(2-Ethyl-5-methylhexyl) benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2-Ethyl-5-methylhexyl) benzoate is a useful research compound. Its molecular formula is C17H26O2 and its molecular weight is 248.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(2-Ethyl-5-methylhexyl) benzoate, also known as 2-ethylhexyl benzoate, is an organic compound classified as a benzoate ester. This compound has garnered attention in various fields including environmental science, pharmacology, and toxicology due to its biological activity and potential applications.
- Chemical Formula : C₁₄H₁₈O₂
- Molecular Weight : 222.29 g/mol
- CAS Number : 131298-44-7
Sources and Detection
Recent studies have identified this compound in wastewater treatment plant effluents, highlighting its prevalence in synthetic and industrial contexts. The compound was detected using advanced analytical techniques such as mass spectrometry, which confirmed its presence among various metabolites in environmental samples .
Toxicity and Safety
Research indicates that this compound exhibits low toxicity levels, making it a candidate for various applications. In acute toxicity tests, the compound demonstrated minimal adverse effects on biological systems .
Pharmacological Potential
The compound's structure suggests potential pharmacological activities. As a benzoate ester, it may share properties with other compounds in its class that exhibit local anesthetic effects. For instance, derivatives of benzoates have been explored for their anesthetic properties, leading to the design of novel compounds with improved efficacy and safety profiles .
Case Studies
- Environmental Impact : A study analyzing wastewater treatment plants found that this compound was among the identified compounds affecting aquatic ecosystems. The study highlighted its persistence in the environment and potential bioaccumulation in aquatic organisms .
- Pharmacological Research : In the context of drug design, this compound has been considered for modification to enhance local anesthetic effects similar to established anesthetics like tetracaine and pramocaine. The structure–activity relationship (SAR) studies suggest that modifications to the alkyl chain could optimize its anesthetic properties while minimizing toxicity .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of selected benzoate compounds compared to this compound:
| Compound | Local Anesthetic Effect | Toxicity Level | Environmental Persistence |
|---|---|---|---|
| This compound | Moderate | Low | High |
| Tetracaine | High | Moderate | Moderate |
| Pramocaine | High | Low | Moderate |
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, similar compounds function primarily through interaction with neuronal sodium channels, inhibiting action potentials and providing local anesthesia . Further research is needed to clarify its specific interactions at the molecular level.
Eigenschaften
IUPAC Name |
(2-ethyl-5-methylhexyl) benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-4-14(11-10-13(2)3)12-18-16(17)15-8-6-5-7-9-15/h5-9,13-14H,4,10-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYPVYFDXIKGBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C)COC(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131298-44-7 |
Source


|
| Record name | Benzoic acid, C9-11-branched alkyl esters | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131298447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














